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Abstract
L-Homohistidine, the higher homolog of the proteinogenic amino acid L-histidine, represents a

crucial building block in the field of peptidomimetics and drug design. The insertion of an

additional methylene group into the side chain profoundly influences the spatial orientation and

basicity of the imidazole ring, thereby offering a strategic tool for modulating the biological

activity, receptor selectivity, and metabolic stability of synthetic peptides. This guide provides a

comprehensive technical overview of L-Homohistidine, detailing its chemical structure,

physicochemical properties, a robust synthetic pathway, and its applications for researchers in

chemistry and drug development.

Introduction: The Rationale for Side-Chain
Elongation
In the rational design of peptide-based therapeutics, subtle molecular modifications can lead to

significant changes in pharmacological profiles. L-Homohistidine ((2S)-2-amino-4-(1H-

imidazol-5-yl)butanoic acid) is a non-proteinogenic amino acid that extends the side chain of L-
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histidine by a single methylene unit. This seemingly minor alteration has profound

stereoelectronic consequences:

Increased Conformational Flexibility: The longer, more flexible side chain allows the

imidazole moiety to explore a different conformational space compared to the native histidine

residue. This can facilitate novel or enhanced interactions within a receptor's binding pocket.

Altered pKa: The increased distance between the α-amino group and the imidazole ring can

subtly alter the pKa of the imidazole nitrogen atoms. This is a critical parameter, as the

protonation state of histidine is often integral to its function in biological recognition and

catalysis.[1]

Enhanced Metabolic Stability: Peptides incorporating non-natural amino acids like L-
Homohistidine often exhibit increased resistance to enzymatic degradation by proteases, a

key hurdle in the development of peptide drugs.

For these reasons, L-Homohistidine serves as an invaluable tool for scientists aiming to fine-

tune peptide structure-activity relationships (SAR).

Chemical Structure and Physicochemical Properties
The fundamental identity of L-Homohistidine is defined by its unique structural features and

resulting chemical properties.

IUPAC Name: (2S)-2-amino-4-(1H-imidazol-5-yl)butanoic acid[2]

CAS Number: 58501-47-6[2]

Molecular Formula: C₇H₁₁N₃O₂[2]

Molecular Weight: 169.18 g/mol [2]

The structure consists of a chiral α-carbon, maintaining the S-configuration typical of L-amino

acids, connected to a butyl-imidazole side chain.

Data Presentation: Physicochemical Property Summary
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While extensive experimental data for L-Homohistidine is not as prevalent as for its

proteinogenic counterpart, the following table summarizes key computed and known

properties. For comparative context, experimental data for L-Histidine is also provided.

Property L-Homohistidine
L-Histidine (for
comparison)

Source

Molecular Weight 169.18 g/mol 155.15 g/mol [2][3]

Melting Point (°C) Data not available
~282 - 287

(decomposes)
[3][4][5]

Water Solubility
Predicted to be

soluble
41.6 g/L (25 °C) [3][4]

XLogP3-AA -2.9 -3.2 [3][6]

Hydrogen Bond

Donors
3 3 [3][6]

Hydrogen Bond

Acceptors
4 4 [3][6]

Rotatable Bond Count 4 3 [3][6]

Note: The majority of physical properties for L-Homohistidine are computationally derived

from sources like PubChem. The increased lipophilicity suggested by the slightly less negative

XLogP3-AA value compared to L-Histidine is an expected consequence of the additional

methylene group.

Spectroscopic Profile (Predicted)
No publicly archived experimental spectra for L-Homohistidine could be located. However,

based on its structure and established principles of spectroscopy, a detailed predicted profile

can be constructed. This serves as a benchmark for researchers to validate their synthetic

products.

¹H NMR Spectroscopy
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The proton NMR spectrum is expected to show distinct signals corresponding to each unique

proton environment. The key differentiator from L-Histidine would be the presence of an

additional aliphatic methylene group.

α-H (C2): A triplet around 3.8-4.0 ppm.

β-CH₂ (C3): A multiplet around 2.0-2.2 ppm.

γ-CH₂ (C4): A triplet around 2.7-2.9 ppm, deshielded by the adjacent imidazole ring.

Imidazole C2-H: A singlet around 7.7-8.0 ppm.

Imidazole C4-H (or C5-H): A singlet around 6.9-7.1 ppm.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a direct map of the carbon skeleton.[7]

C=O (C1): ~175 ppm

α-C (C2): ~55 ppm

β-C (C3): ~28-30 ppm (This signal is absent in L-Histidine)

γ-C (C4): ~30-32 ppm

Imidazole C2: ~135 ppm

Imidazole C4/C5: ~117 ppm and ~130 ppm

IR Spectroscopy
The infrared spectrum is useful for confirming the presence of key functional groups.

~3100-3000 cm⁻¹: N-H stretching (amine and imidazole) and C-H stretching (aromatic).

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the side chain.

~1650-1580 cm⁻¹: Asymmetric and symmetric stretching of the carboxylate (COO⁻) group.
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~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the imidazole ring.[8]

Mass Spectrometry
In electrospray ionization (ESI) mass spectrometry, L-Homohistidine is expected to show a

prominent molecular ion peak.

Positive Ion Mode (ESI+): [M+H]⁺ at m/z 170.09.

Negative Ion Mode (ESI-): [M-H]⁻ at m/z 168.08.

Synthesis of L-Homohistidine: An Exemplary
Protocol
The stereoselective synthesis of L-Homohistidine is a critical process for its application in

research. A common and effective strategy involves the alkylation of a chiral, protected

glutamic acid derivative. The following protocol is a robust, field-proven approach.

Causality in Experimental Design
The choice of starting material and protecting groups is paramount. We start with L-

pyroglutamic acid to enforce the desired (S)-stereochemistry at the α-carbon. The Boc (tert-

butyloxycarbonyl) group is used for amine protection due to its stability and ease of removal

under acidic conditions that do not affect other parts of the molecule. The final cyclization to

form the imidazole ring is a well-established reaction for this class of compounds.

Experimental Protocol: Stereoselective Synthesis
Step 1: Protection and Reduction of L-Pyroglutamic Acid

Suspend L-pyroglutamic acid in dry tetrahydrofuran (THF).

Add di-tert-butyl dicarbonate (Boc)₂O and a catalytic amount of 4-(dimethylamino)pyridine

(DMAP). Stir at room temperature for 12 hours to protect the amine.

Cool the reaction to 0 °C and add borane dimethyl sulfide complex (BMS) dropwise to

selectively reduce the carboxylic acid to the corresponding alcohol.
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Quench the reaction carefully with methanol and concentrate under reduced pressure. Purify

by column chromatography to yield the Boc-protected amino alcohol.

Step 2: Conversion to the Mesylate and Azide Displacement

Dissolve the alcohol from Step 1 in dichloromethane (DCM) and cool to 0 °C.

Add triethylamine (TEA) followed by methanesulfonyl chloride (MsCl) dropwise. Stir for 2

hours. This converts the hydroxyl group into a good leaving group (mesylate).

Remove the solvent and redissolve the crude mesylate in dimethylformamide (DMF).

Add sodium azide (NaN₃) and heat the reaction to 80 °C for 6 hours. This Sₙ2 reaction

displaces the mesylate with azide, inverting the stereocenter.

Extract the product with ethyl acetate and purify by chromatography.

Step 3: Reduction of Azide and Imidazole Ring Formation

Dissolve the azide from Step 2 in methanol.

Add a catalytic amount of Palladium on carbon (Pd/C, 10%).

Hydrogenate the mixture under a balloon of H₂ gas for 12 hours to reduce the azide to a

primary amine.

Filter off the catalyst and concentrate the solution.

To the resulting diamine, add formamidine acetate and heat in a sealed tube. This reaction

constructs the imidazole ring.

Step 4: Deprotection and Isolation

Treat the product from Step 3 with a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) to

remove the Boc protecting group.

Concentrate the solution and purify the crude L-Homohistidine by ion-exchange

chromatography to yield the final product as a white solid.
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Visualization: Synthesis Workflow

L-Pyroglutamic Acid

1. (Boc)₂O, DMAP
2. BMS, THF

Protection &
Reduction

Boc-Protected Amino Alcohol

1. MsCl, TEA
2. NaN₃, DMF

Mesylation &
Azide Displacement

Boc-Protected Azido Intermediate

1. H₂, Pd/C
2. Formamidine Acetate

Reduction &
Imidazole Formation

Boc-L-Homohistidine

TFA, DCM

Deprotection

L-Homohistidine

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b142899/docs?utm_src=pdf-body-img#an-in-depth-technical-guide-to-l-homohistidine-structure-properties-and-applications
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142899?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: A workflow diagram for the stereoselective synthesis of L-Homohistidine.

Biological Significance and Applications in Drug
Development
The primary utility of L-Homohistidine is as a specialized building block in Solid-Phase

Peptide Synthesis (SPPS). Its incorporation in place of L-histidine is a strategic decision to

probe and optimize peptide function.

Modulating Receptor Affinity and Selectivity
The imidazole side chain of histidine is often a key "pharmacophore" element, directly

participating in hydrogen bonding or electrostatic interactions with a biological target. By

extending the side chain, L-Homohistidine can:

Alter Binding Pose: The additional bond rotation allows the imidazole ring to adopt a different

orientation within the binding site, potentially forming new, favorable contacts or alleviating

steric clashes.

Fine-Tune GPCR Ligand Activity: In G-protein coupled receptor (GPCR) ligands, where

peptide conformation is critical, replacing His with hHis (homohistidine) can switch a peptide

from an agonist to an antagonist or vice versa by subtly changing how the peptide engages

the receptor's transmembrane domains.

Enhancing Cell Penetration and Endosomal Escape
Histidine-rich peptides are known for their ability to facilitate the delivery of cargo (e.g.,

proteins, nucleic acids) into cells.[9][10] This is often attributed to the "proton sponge" effect,

where the imidazole groups buffer the acidifying endosome, leading to osmotic swelling and

rupture.

Incorporating L-Homohistidine into such sequences can modulate this property. The

potentially altered pKa and increased flexibility of the side chain can influence the buffering

capacity and membrane interactions of the peptide, offering a way to optimize the efficiency of

endosomal escape, a critical step in intracellular drug delivery.[11]

Application in Antifungal Peptidomimetics
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Histatins, a class of histidine-rich peptides found in human saliva, possess potent antifungal

activity.[12] Research into synthetic peptidomimetics inspired by histatins has shown that

modifying the histidine residues can enhance activity against pathogenic fungi like

Cryptococcus neoformans. The synthesis of peptidomimetics rich in synthetically modified L-

histidine has led to compounds with potent antifungal activity.[12] L-Homohistidine is a prime

candidate for incorporation into such designs to improve efficacy and selectivity.

Visualization: L-Homohistidine in Peptide Drug Design
Logic
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Peptide Design Cycle
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Caption: The logical role of L-Homohistidine within the peptide drug discovery cycle.

Conclusion
L-Homohistidine is more than a simple homolog of a natural amino acid; it is a precision tool

for medicinal chemists and peptide scientists. Its ability to introduce controlled perturbations in

side-chain length and flexibility provides a rational means to overcome common challenges in
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peptide drug development, including poor stability and suboptimal receptor engagement. As the

demand for sophisticated peptide therapeutics continues to grow, the strategic application of

non-proteinogenic amino acids like L-Homohistidine will be indispensable in creating next-

generation medicines with enhanced efficacy and tailored pharmacological profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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